5-(3-Chlorophenyl)-1-pentene
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This involves a detailed explanation of how the compound can be synthesized from readily available starting materials.Molecular Structure Analysis
This involves the use of spectroscopic methods (like NMR, IR, Mass spectrometry) to elucidate the structure of the compound.Chemical Reactions Analysis
This involves studying the reactivity of the compound. What reactions does it undergo? What products are formed?Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, etc.Scientific Research Applications
Decomposition and Intramolecular Reactions
The decomposition and intramolecular H-transfer isomerization reactions of related compounds like the 1-pentyl radical have been investigated. These studies, conducted at high temperatures and pressures, reveal significant insights into the reaction dynamics and product distribution, particularly in the formation of various olefin products such as ethene and propene (Awan, Burgess, & Manion, 2012).
Reactions with Thiols
Compounds similar to 5-(3-Chlorophenyl)-1-pentene, like 1-p-chlorophenyl-4,4-dimethyl-5-diethylamino-1-penten-3-one hydrobromide, have been found to react selectively with small molecular weight and protein thiols. This selective reactivity can be crucial for understanding the interactions of such compounds with biological molecules (Mutus et al., 1989).
Hydroformylation Studies
The hydroformylation of related compounds like 1-pentene has been studied using various supported catalysts. These studies provide insights into the activity and selectivity of different metal catalysts in the hydroformylation process, contributing to the understanding of the catalytic behavior of 5-(3-Chlorophenyl)-1-pentene in similar reactions (Kioeński, Gliński, & Bielawski, 1988).
Isomerization over Catalysts
The isomerization of 1-pentene over catalysts like H-ZSM-5 has been observed to be temperature-dependent, with the possibility of switching between different thermodynamic regimes. This is pertinent to the potential isomerization behaviors of 5-(3-Chlorophenyl)-1-pentene under varying conditions (Maeurer & Kraushaar-Czarnetzki, 1999).
Safety And Hazards
This involves looking at the compound’s Material Safety Data Sheet (MSDS) for information on its hazards, handling, and storage.
Future Directions
This could involve potential applications for the compound, or suggestions for further studies that could be done.
For a specific compound, these details would be gathered from various sources such as scientific literature, databases, and lab experiments. If you have a different compound in mind, or if you need information on a specific aspect of “5-(3-Chlorophenyl)-1-pentene”, please provide more details.
properties
IUPAC Name |
1-chloro-3-pent-4-enylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-2-3-4-6-10-7-5-8-11(12)9-10/h2,5,7-9H,1,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJRGZRKIHFBKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)-1-pentene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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